molecular formula C17H14F3N3O2 B11508366 Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate

Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate

Cat. No.: B11508366
M. Wt: 349.31 g/mol
InChI Key: YHLLHPYFNZWQLY-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate is a complex organic compound that belongs to the class of pyridotriazine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a pyridotriazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl benzimidate with 4-phenyl-1,3,5-triazin-2-amine . The reaction conditions often involve the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction . This method can significantly reduce reaction times and improve yields. Additionally, the use of automated reactors and continuous flow systems can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new substituted derivatives.

Scientific Research Applications

Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14F3N3O2

Molecular Weight

349.31 g/mol

IUPAC Name

ethyl 4-phenyl-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate

InChI

InChI=1S/C17H14F3N3O2/c1-2-25-15(24)16(17(18,19)20)21-13-10-6-7-11-23(13)14(22-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

YHLLHPYFNZWQLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(N=C2C=CC=CN2C(=N1)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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